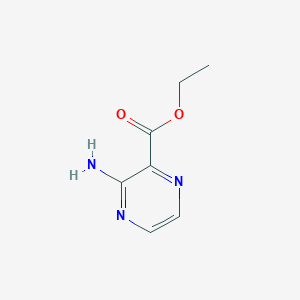

Ethyl 3-aminopyrazine-2-carboxylate

Descripción general

Descripción

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and an ethyl ester group at the second position of the pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-aminopyrazine-2-carboxylate can be synthesized through various methods. One common approach involves the esterification of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: For large-scale production, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding pyrazine N-oxides.

Reduction: The compound can be reduced to form 3-aminopyrazine-2-carboxamide.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products:

Oxidation: Pyrazine N-oxides.

Reduction: 3-aminopyrazine-2-carboxamide.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-aminopyrazine-2-carboxylate is primarily studied for its potential as a precursor in the development of pharmaceutical agents. Its structural similarity to other active compounds allows for modifications that can enhance its therapeutic efficacy:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis, making it a candidate for developing new antimycobacterial agents .

- Anticancer Properties: Studies have shown that related compounds can inhibit certain cancer cell lines, suggesting potential applications in oncology . For instance, molecular docking studies have predicted how this compound interacts with proteins involved in disease pathways, particularly in antimicrobial and anticancer contexts.

The compound interacts primarily with prolyl-tRNA synthetase (ProRS), disrupting protein synthesis pathways crucial for microbial growth and cancer cell proliferation. This inhibition can lead to significant cellular effects, particularly in rapidly dividing cells such as bacteria and cancer cells .

Key Mechanisms of Action:

- Inhibition of protein synthesis leads to cell death.

- Disruption of mycolic acid biosynthesis in mycobacteria affects bacterial cell wall integrity.

Industrial Applications

In addition to its medicinal uses, this compound is also utilized in various industrial applications:

- Agrochemicals: The compound serves as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Functional Polymers: Pyrazine derivatives can be used as building blocks for synthesizing functional polymers with specific properties such as thermal stability and enhanced interactions with biological targets.

Case Study 1: Antimycobacterial Activity

A study evaluated the efficacy of this compound derivatives against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives maintained high activity levels while being non-cytotoxic against human liver cells (HepG2), highlighting their potential as safe therapeutic agents .

Case Study 2: Anticancer Research

Research on the cytotoxic effects of pyrazine derivatives on HepG2 liver cancer cells demonstrated significant inhibitory effects on cell proliferation. The study utilized various structural modifications to enhance activity, providing insights into structure–activity relationships that could guide future drug development efforts .

Mecanismo De Acción

The mechanism of action of ethyl 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The amino group at the third position of the pyrazine ring plays a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Ethyl 3-aminopyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

3-aminopyrazine-2-carboxamide: Similar in structure but with an amide group instead of an ester.

3-aminopyrazine-2-carboxylic acid: The parent compound with a carboxylic acid group.

Mthis compound: Similar ester derivative with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to its specific ester functional group, which imparts different physicochemical properties compared to its analogs. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features an amino group and an ester functional group, which are crucial for its reactivity and biological interactions. The compound serves as a valuable building block in synthesizing various functionalized pyrazines, which have applications in drug development and materials science.

Target Interactions

This compound primarily interacts with prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis. By inhibiting ProRS, this compound disrupts the protein synthesis pathway, which can lead to significant cellular effects, particularly in microbial and cancerous cells.

Biochemical Pathways

The inhibition of ProRS affects various biochemical pathways, including:

- Protein Synthesis: Disruption in protein synthesis can lead to cell death, especially in rapidly dividing cells such as bacteria and cancer cells.

- Mycolic Acid Biosynthesis: The compound has been shown to inhibit fatty acid synthase in mycobacteria, affecting the biosynthesis of mycolic acids critical for the bacterial cell wall integrity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that derivatives related to this compound have demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 12.5 µg/mL |

| Mycobacterium kansasii | Varies |

| Other Gram-positive/negative bacteria | Varies |

Studies have shown that compounds derived from 3-aminopyrazine-2-carboxamides possess antimicrobial properties, indicating that this compound may exhibit similar effects against these pathogens .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have indicated that certain derivatives can inhibit cancer cell lines. For instance:

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 17 | HepG2 (Liver Cancer) | Not specified |

| Compound 20 | Various | Not specified |

The cytotoxicity of these compounds varies based on their structural modifications and the specific cancer cell lines tested. Some derivatives have shown promising results in inhibiting tumor growth without significant toxicity to normal cells .

Case Studies

-

Study on Antimycobacterial Activity:

A study evaluated the antimycobacterial activity of various derivatives of this compound against Mycobacterium tuberculosis. The most active compound demonstrated an MIC of 12.5 µg/mL, indicating strong potential for developing new antitubercular agents . -

Evaluation of Anticancer Properties:

Another research project focused on synthesizing transition metal complexes of 3-aminopyrazine derivatives, revealing significant anticancer activity against multiple tumor types while maintaining low cytotoxicity towards healthy cells .

Propiedades

IUPAC Name |

ethyl 3-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPKIZXZEISSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498333 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36526-32-6 | |

| Record name | Ethyl 3-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 3-aminopyrazine-2-carboxylate in the context of the research paper?

A1: The paper [] outlines a novel synthetic route for pyrazines, a class of heterocyclic compounds with diverse biological activities. this compound serves as a key intermediate in this synthesis. The researchers successfully synthesized various derivatives of this compound, highlighting its versatility as a building block for more complex pyrazine structures. This opens avenues for exploring the potential applications of these derivatives in medicinal chemistry and drug discovery.

Q2: Can you describe the synthetic route used to obtain this compound in the study?

A2: The synthesis of this compound involved a multi-step process starting with Ethyl ethoxycarbonylacetimidate hydrochloride []. This compound was converted to Ethyl 2-amidino-2-nitroso-acetate or Ethyl 2-amidino-2-phenylazo-acetate. Subsequent reduction yielded Ethyl 2-amidino-2-aminoacetate dihydrochloride. Finally, cyclization of this compound with various 1,2-dicarbonyl reagents in the presence of a base resulted in the formation of this compound derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.